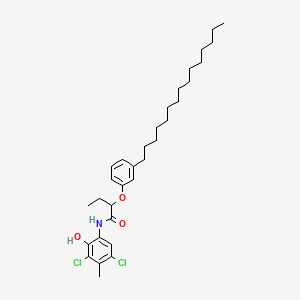
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is a synthetic organic compound It is characterized by the presence of dichloro, hydroxy, and methyl groups on a phenyl ring, as well as a pentadecylphenoxy group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide typically involves multiple steps:
Formation of the Dichloro-Hydroxy-Methylphenyl Intermediate: This step may involve the chlorination of a hydroxy-methylphenyl precursor using reagents like chlorine gas or thionyl chloride.
Attachment of the Pentadecylphenoxy Group: This step could involve the reaction of the intermediate with a pentadecylphenol derivative under basic conditions, possibly using a coupling agent like DCC (dicyclohexylcarbodiimide).
Formation of the Butanamide Backbone: The final step might involve the reaction of the intermediate with a butanoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a ketone or carboxylic acid using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The dichloro groups could be reduced to chloro or hydrogen groups using reagents like LiAlH4 (lithium aluminum hydride) or H2 (hydrogen gas) with a catalyst.
Substitution: The chloro groups could be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, H2 with Pd/C (palladium on carbon)
Substitution: NaOH (sodium hydroxide), NH3 (ammonia), RSH (thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a component in the formulation of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Membrane Interaction: Incorporating into cell membranes and altering their properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichloro-2-hydroxyphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-decylphenoxy)butanamide
Uniqueness
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is unique due to the specific combination of functional groups and the length of the alkyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56339-92-5 |
|---|---|
Formule moléculaire |
C32H47Cl2NO3 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C32H47Cl2NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26(22-25)38-29(5-2)32(37)35-28-23-27(33)24(3)30(34)31(28)36/h18,20-23,29,36H,4-17,19H2,1-3H3,(H,35,37) |
Clé InChI |
ZGMXQWAUESVIEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)

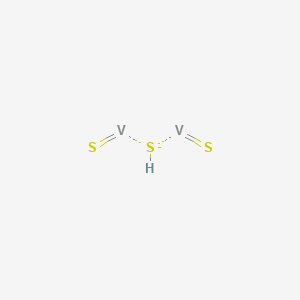

![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
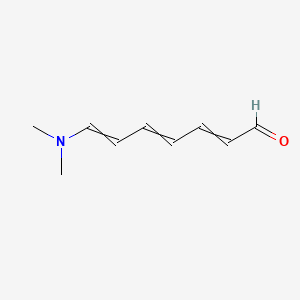
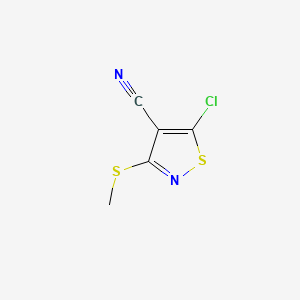
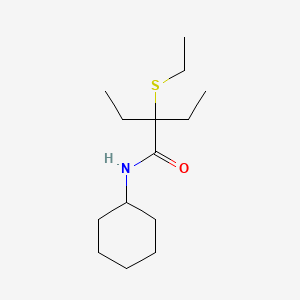
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)


![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
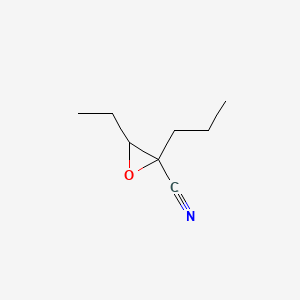
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
